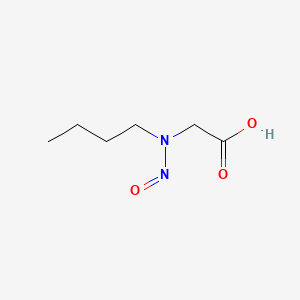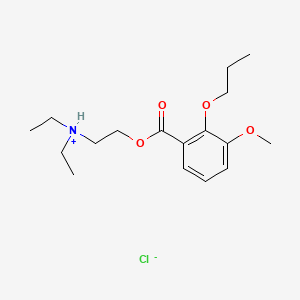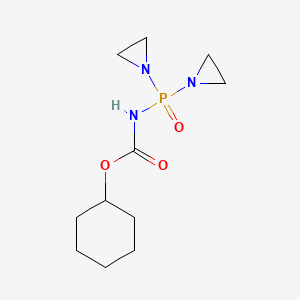
Glycine, N-butyl-N-nitroso-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycine, N-butyl-N-nitroso- is a nitrosamine compound, which is a class of compounds characterized by the presence of a nitroso group (-NO) attached to an amine. Nitrosamines are of significant interest due to their potential carcinogenic properties. Glycine, N-butyl-N-nitroso- is used in various scientific research applications, particularly in the fields of chemistry and biology.
Vorbereitungsmethoden
The synthesis of Glycine, N-butyl-N-nitroso- typically involves the nitrosation of secondary amines. One efficient method for synthesizing N-nitrosamines, including Glycine, N-butyl-N-nitroso-, is through the use of tert-butyl nitrite (TBN) under solvent-free conditions. This method offers broad substrate scope, metal and acid-free conditions, easy isolation procedures, and excellent yields . Another method involves the use of the [NO+·Crown·H(NO3)2-] complex, which acts as a source of nitrosonium ions (NO+) under mild and homogeneous conditions .
Analyse Chemischer Reaktionen
Glycine, N-butyl-N-nitroso- undergoes various chemical reactions, including:
Nitrosation and Nitrosylation: These processes convert organic compounds or metal complexes into nitroso derivatives.
Oxidation and Reduction: Nitro-containing compounds can undergo radical-initiated pathways to form amines, oximes, alkenes, nitrones, and alcohols.
Substitution Reactions: Nitroso compounds can undergo electrophilic aromatic substitution, where NO+ substitutes directly onto an aromatic ring.
Common reagents used in these reactions include AgNO2, NaNO2, Fe(NO3)3·9H2O, and tBuONO . The major products formed from these reactions depend on the specific reaction conditions and substrates used.
Wissenschaftliche Forschungsanwendungen
Glycine, N-butyl-N-nitroso- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of nitroso derivatives.
Industry: Nitrosamines are relevant in the manufacturing of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of Glycine, N-butyl-N-nitroso- involves the formation of nitroso derivatives through nitrosation or nitrosylation. In biological systems, nitrosamines can interact with DNA and proteins, leading to mutagenic and carcinogenic effects . The molecular targets and pathways involved include the formation of DNA adducts and the activation of cellular signaling pathways related to oxidative stress and inflammation .
Vergleich Mit ähnlichen Verbindungen
Glycine, N-butyl-N-nitroso- can be compared with other nitrosamines, such as:
- N-nitrosodimethylamine (NDMA)
- N-nitrosodiethylamine (NDEA)
- N-nitrosodi-n-butylamine (NDBA)
These compounds share similar nitrosamine structures but differ in their specific alkyl groups and biological effects. Glycine, N-butyl-N-nitroso- is unique due to its specific glycine and butyl groups, which influence its chemical reactivity and biological interactions .
Eigenschaften
CAS-Nummer |
61864-02-6 |
|---|---|
Molekularformel |
C6H12N2O3 |
Molekulargewicht |
160.17 g/mol |
IUPAC-Name |
2-[butyl(nitroso)amino]acetic acid |
InChI |
InChI=1S/C6H12N2O3/c1-2-3-4-8(7-11)5-6(9)10/h2-5H2,1H3,(H,9,10) |
InChI-Schlüssel |
RCZUEOOGFKBUGI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN(CC(=O)O)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![4-[(3-Chlorophenyl)sulfanylmethyl]pyrrolidin-3-ol](/img/structure/B15344956.png)


